REACTION_CXSMILES
|
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:12][Si:13]([C:16]#[CH:17])([CH3:15])[CH3:14].CCOC(C)=O.CCCCCC>C(N(CC)CC)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:12][Si:13]([C:16]#[C:17][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1)([CH3:15])[CH3:14] |f:2.3,^1:41,60|
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
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ClC1=NC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
20.6 mL
|
Type
|
solvent
|
Smiles
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C(C)N(CC)CC
|
Name
|
CuI
|
Quantity
|
12.1 mg
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
22.7 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#C
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Name
|
EtOAc Hexane
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCOC(=O)C.CCCCCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 5 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
by heating
|
Type
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EXTRACTION
|
Details
|
extracted with a saturated aqueous solution of NaCl and ethyl acetate
|
Type
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CUSTOM
|
Details
|
to thereby separate an organic layer
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (EtOAc/Hexane=1:10, R.f: 0.4)
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
C[Si](C)(C)C#CC1=NC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |